Lithium tert-butoxide

Catalog No.
S1520784
CAS No.
1907-33-1
M.F
C4H10LiO
M. Wt
81.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tert-butoxide

CAS Number

1907-33-1

Product Name

Lithium tert-butoxide

IUPAC Name

lithium;2-methylpropan-2-olate

Molecular Formula

C4H10LiO

Molecular Weight

81.1 g/mol

InChI

InChI=1S/C4H10O.Li/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

UOHBMRODJBFDPN-UHFFFAOYSA-N

SMILES

[Li+].CC(C)(C)[O-]

Synonyms

2-Methyl-2-propanol Lithium Salt; Lithium t-butoxide; Lithium tert-Butanolate;Lithium tert-Butylate; tert-Butanol Lithium Salt; tert-Butoxylithium;

Canonical SMILES

[Li].CC(C)(C)O

Isomeric SMILES

[Li+].CC(C)(C)[O-]

Lithium tert-butoxide is a metalorganic compound with the formula LiOC(CH₃)₃. It appears as a white solid and is primarily recognized for its strong basic properties, making it a valuable reagent in organic synthesis. Unlike typical salts, lithium tert-butoxide does not ionize in solution, and both octameric and hexameric forms of the compound have been characterized using X-ray crystallography . Its high reactivity and solubility in various organic solvents enhance its utility in

Applications in Anionic Polymerization

Lithium tert-butoxide (LiOtBu) is a weakly basic and nucleophilic alkali metal oxide, making it a valuable initiator for anionic polymerization. In this process, LiOtBu abstracts a proton from a monomer, generating a carbanion that initiates the polymerization chain. This application is particularly beneficial for the synthesis of controlled-architecture polymers with well-defined chain lengths and end groups, which are crucial for various advanced materials. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":

Deprotonation and Nucleophilic Substitution Reactions

LiOtBu's nucleophilic character also makes it useful for deprotonation and nucleophilic substitution reactions in organic synthesis. Due to its weaker basicity compared to other alkali metal alkoxides, LiOtBu exhibits improved selectivity in deprotonating specific functional groups, minimizing undesired side reactions. This selectivity is particularly advantageous for the synthesis of complex molecules with diverse functionalities. Source: American Elements, "Lithium tert-butoxide":

Here are some specific examples of deprotonation and nucleophilic substitution reactions involving LiOtBu:

  • Deprotonation of 1-(phenylseleno) alkenes and bis (phenylseleno) acetals: LiOtBu, in combination with potassium diisopropylamide (KDA), can selectively deprotonate these compounds, enabling further reactions for the synthesis of diverse organic structures. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":
  • α-alkylation of ketones with primary alcohols: LiOtBu can mediate the α-alkylation reaction between ketones and primary alcohols, offering a metal-catalyst-free approach for the synthesis of α-substituted ketones. This method is particularly attractive due to its simplicity and reduced environmental impact. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":
  • Synthesis of heterocycles: LiOtBu serves as an effective base for the synthesis of various heterocycles, such as 3,4,5-trisubstituted 3H-oxazol-2-ones and 3,4-disubstituted (Z)-oxazolidin-2-ones, from readily available starting materials. This application demonstrates the versatility of LiOtBu in diverse organic transformations. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":

As a strong base, lithium tert-butoxide readily undergoes protonation. It is employed in several key reactions, including:

  • Preparation of Other tert-butoxide Compounds: For instance, it can react with molybdenum chlorides to produce hexa(tert-butoxy)dimolybdenum(III) through the following reaction:
    2MoCl3(thf)+6LiOBu tMo2(OBu t)6+6LiCl+6thf2\text{MoCl}_3(\text{thf})+6\text{LiOBu t}\rightarrow \text{Mo}_2(\text{OBu t})_6+6\text{LiCl}+6\text{thf}
  • Catalytic Reactions: Lithium tert-butoxide has shown effectiveness as a catalyst in various organic transformations, such as interesterification reactions .

Lithium tert-butoxide can be synthesized through several methods:

  • Direct Reaction with tert-Butanol: It can be produced by treating tert-butanol with butyl lithium.
  • Commercial Availability: The compound is available as both a solid and a solution from various suppliers, although it is often generated in situ due to its sensitivity to moisture and air .

Lithium tert-butoxide finds applications in various fields:

  • Organic Synthesis: It serves as a strong base for deprotonation reactions and facilitates the formation of various organic compounds.
  • Catalysis: It is utilized as a catalyst in reactions such as interesterification for biodiesel production .
  • Research: Its unique properties make it a subject of study in academic research focused on reaction mechanisms and catalysis.

Studies have investigated the interaction of lithium tert-butoxide with other compounds, particularly its catalytic activity compared to other alkoxides. Research indicates that the effectiveness of alkoxide catalysts can vary significantly based on their structure and counterions. For example, lithium tert-butoxide has shown different catalytic behaviors compared to sodium and potassium alkoxides due to differences in solubility and ion association .

Lithium tert-butoxide shares similarities with other alkali metal alkoxides. Here are some comparable compounds:

CompoundFormulaCharacteristics
Sodium tert-butoxideNaOC(CH₃)₃Strong base; commonly used in organic synthesis
Potassium tert-butoxideKOC(CH₃)₃Similar reactivity; often used for deprotonation
Butyl lithiumC₄H₉LiUsed for generating alkoxides; highly reactive

Uniqueness of Lithium tert-Butoxide

Lithium tert-butoxide stands out due to its specific reactivity profile and solubility characteristics. Its ability to function effectively as a catalyst in certain reactions while remaining less active than sodium or potassium counterparts highlights its unique role in organic synthesis. Additionally, its non-ionizing behavior in solution differentiates it from other alkoxides, making it particularly useful for specialized applications where traditional bases may not be suitable .

Role in Interesterification and Transesterification Reactions

Lithium tert-butoxide serves as a catalyst in interesterification and transesterification reactions, which are critical for biodiesel production and ester synthesis. In the interesterification of rapeseed oil with methyl acetate, lithium tert-butoxide exhibits lower catalytic activity compared to sodium and potassium tert-butoxide counterparts. For instance, at a catalyst-to-oil molar ratio (COMR) of 0.1, lithium tert-butoxide achieves only 28% conversion efficiency, whereas sodium and potassium analogs exceed 85% under identical conditions [1]. This disparity arises from the strong association between lithium ions and tert-butoxide anions, which reduces the availability of free alkoxide ions necessary for nucleophilic attack on triglyceride substrates [1] [5].

The mechanism proceeds via a two-step process:

  • Alkoxide Activation: The tert-butoxide ion deprotonates the methyl acetate, generating a methoxide intermediate.
  • Nucleophilic Substitution: The methoxide attacks the carbonyl carbon of the triglyceride, forming a tetrahedral intermediate that subsequently releases triacetin and fatty acid methyl esters (FAME) [1].

Lithium tert-butoxide’s limited solubility in nonpolar media further restricts its efficacy in bulkier substrates. However, in THF, its solubility improves significantly, enabling moderate reactivity in homogeneous systems [4] [5].

Counterion Effects on Reaction Kinetics and Selectivity

The choice of counterion (Li⁺, Na⁺, K⁺) profoundly influences the reaction kinetics and selectivity of tert-butoxide catalysts. Lithium’s small ionic radius and high charge density promote strong ion pairing with tert-butoxide, reducing the effective concentration of active alkoxide species. Computational simulations indicate that lithium tert-butoxide exists predominantly as hexameric or octameric aggregates in THF, whereas sodium and potassium analogs remain dissociated into monomeric ions [2] [5].

Table 1: Counterion Effects on Interesterification Efficiency

CounterionAggregation StateFree [t-BuO⁻] (mmol)Conversion (%)
Li⁺Hexamer2828
Na⁺Monomer11289
K⁺Monomer12092

Data adapted from Kampars et al. (2019) [1] and TCI Chemicals [4].

The reduced free ion concentration in lithium systems necessitates higher catalyst loadings to achieve comparable conversion rates. For example, increasing the COMR from 0.1 to 0.3 enhances lithium tert-butoxide’s conversion efficiency to 65%, though this remains suboptimal relative to sodium and potassium [1]. Additionally, lithium’s strong Lewis acidity polarizes carbonyl groups, inadvertently promoting side reactions such as Claisen condensations in ester-rich environments [5].

Solvent Interactions and Solubility Dynamics in THF Systems

Tetrahydrofuran (THF) is the solvent of choice for lithium tert-butoxide due to its ability to stabilize ion pairs through coordination. THF’s moderate polarity and Lewis basicity facilitate partial dissociation of lithium tert-butoxide aggregates, enhancing nucleophilicity. Nuclear magnetic resonance (NMR) studies reveal that lithium tert-butoxide forms dynamic equilibria between hexamers and smaller oligomers in THF, with aggregation states dependent on concentration and temperature [5].

At concentrations below 0.1 M, lithium tert-butoxide predominantly exists as monomers and dimers, which exhibit higher catalytic activity. However, at industrially relevant concentrations (>1 M), hexameric aggregates dominate, reducing the availability of active sites [4] [5]. The addition of crown ethers or cryptands disrupts these aggregates by sequestering lithium ions, thereby increasing the effective alkoxide concentration and reaction rates [5].

Solvent Coordination Effects:

  • THF Coordination: Each lithium ion coordinates with 3–4 THF molecules, weakening Li–O-tert-butoxide bonds and enhancing ion mobility [5].
  • Temperature Dependence: Elevated temperatures (50–60°C) shift aggregation equilibria toward smaller oligomers, improving reactivity in interesterification reactions [1].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

81.08916837 g/mol

Monoisotopic Mass

81.08916837 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (39.74%): Flammable solid [Danger Flammable solids];
H251 (60.26%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H302 (93.59%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1907-33-1

General Manufacturing Information

2-Propanol, 2-methyl-, lithium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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